12-Phenyl-5,12-dihydroindolo[3,2-a]carbazole
Overview
Description
12-Phenyl-5,12-dihydroindolo[3,2-a]carbazole is a polycyclic aromatic compound that combines the structural features of indole and carbazole.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 12-Phenyl-5,12-dihydroindolo[3,2-a]carbazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of palladium-catalyzed cyclization reactions. The reaction conditions often include the use of solvents such as toluene or dimethylformamide (DMF) and temperatures ranging from 80°C to 120°C .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
12-Phenyl-5,12-dihydroindolo[3,2-a]carbazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic substitution reactions can occur at the aromatic rings, with reagents such as bromine or nitric acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Bromine in acetic acid or nitric acid in sulfuric acid.
Major Products Formed
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of reduced indole or carbazole derivatives.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
12-Phenyl-5,12-dihydroindolo[3,2-a]carbazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Mechanism of Action
The mechanism of action of 12-Phenyl-5,12-dihydroindolo[3,2-a]carbazole involves its interaction with specific molecular targets. For instance, in biological systems, it may bind to DNA or proteins, leading to the modulation of cellular processes. The compound’s aromatic structure allows it to intercalate into DNA, disrupting replication and transcription .
Comparison with Similar Compounds
Similar Compounds
5,12-Dihydroindolo[3,2-a]carbazole: Shares a similar polycyclic structure but lacks the phenyl group.
Indolo[3,2-b]carbazole: Another related compound with a different arrangement of the indole and carbazole moieties.
Uniqueness
The phenyl group can participate in additional chemical reactions, providing opportunities for further functionalization and derivatization .
Properties
IUPAC Name |
12-phenyl-5H-indolo[3,2-c]carbazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16N2/c1-2-8-16(9-3-1)26-22-13-7-5-10-17(22)18-14-15-21-23(24(18)26)19-11-4-6-12-20(19)25-21/h1-15,25H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXYOEPZIGDJYLE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=CC=CC=C3C4=C2C5=C(C=C4)NC6=CC=CC=C65 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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